

Spectroscopic Analysis of 4-Bromobenzo[a]anthracene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzo[a]anthracene

Cat. No.: B1265999

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromobenzo[a]anthracene**, a brominated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this specific compound, this guide presents the detailed spectroscopic data for the parent compound, benzo[a]anthracene, and subsequently elucidates the anticipated effects of bromine substitution at the 4-position. This approach offers a robust framework for the identification and characterization of **4-Bromobenzo[a]anthracene**.

Molecular Structure

4-Bromobenzo[a]anthracene possesses the chemical formula $C_{18}H_{11}Br$ and a molecular weight of approximately 307.19 g/mol. The structure consists of a benzo[a]anthracene core with a bromine atom substituted at the C4 position.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data for the parent compound, benzo[a]anthracene, is provided in tabular format, followed by a discussion of the expected spectral changes upon bromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data of Benzo[a]anthracene

| Proton | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| H-1 | 8.010 |
| H-2 | 7.53 |
| H-3 | 7.53 |
| H-4 | 8.093 |
| H-5 | 7.60 |
| H-6 | 7.60 |
| H-7 | 9.128 |
| H-8 | 7.819 |
| H-9 | 7.652 |
| H-10 | 7.752 |
| H-11 | 8.798 |
| H-12 | 8.323 |

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data of Benzo[a]anthracene

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-1 | 128.4 |
| C-2 | 128.4 |
| C-3 | 126.2 |
| C-4 | 126.2 |
| C-4a | 131.9 |
| C-5 | 125.6 |
| C-6 | 125.6 |
| C-6a | 131.9 |
| C-7 | 122.9 |
| C-7a | 130.0 |
| C-8 | 126.9 |
| C-9 | 126.9 |
| C-10 | 125.3 |
| C-11 | 125.3 |
| C-11a | 131.7 |
| C-12 | 128.8 |
| C-12a | 130.0 |
| C-12b | 131.7 |

Solvent: CDCl_3

Expected Effects of Bromination at the 4-Position:

- ^1H NMR: The introduction of the electronegative bromine atom at the C4 position will induce a downfield shift (to a higher ppm value) for the adjacent proton (H-3). The protons on the

same ring (H-1, H-2, and H-3) will also experience some, albeit smaller, shifts. The signals for the protons on the other rings are expected to be less affected.

- ^{13}C NMR: The most significant effect will be observed for the carbon atom directly bonded to the bromine (C-4), which will experience a substantial downfield shift. The neighboring carbon atoms (C-3 and C-4a) will also be shifted, though to a lesser extent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Table 3: Key IR Absorptions of Benzo[a]anthracene

| Wavenumber (cm ⁻¹) | Vibrational Mode |
|--------------------------------|--------------------------|
| 3050 | Aromatic C-H stretch |
| 1620 | Aromatic C=C stretch |
| 885, 840, 790, 740 | C-H out-of-plane bending |

Sample Preparation: KBr pellet or as a thin film.

Expected Effects of Bromination at the 4-Position:

The fundamental IR spectrum of **4-Bromobenzo[a]anthracene** will be similar to that of benzo[a]anthracene, dominated by aromatic C-H and C=C stretching vibrations.^[1] The most notable addition will be the appearance of a characteristic C-Br stretching vibration, typically in the range of 600-500 cm⁻¹. The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) may also be altered due to the change in substitution pattern on one of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Benzo[a]anthracene

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-------------------------|
| 228 | 100 | $[M]^+$ (Molecular Ion) |
| 226 | 22 | $[M-2H]^+$ |
| 114 | 15 | $[M]^{2+}$ |

Ionization Method: Electron Ionization (EI)

Expected Effects of Bromination at the 4-Position:

- Molecular Ion Peak: The mass spectrum of **4-Bromobenzo[a]anthracene** will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will result in two prominent peaks in the molecular ion region at m/z 306 and m/z 308, with a relative intensity ratio of approximately 1:1.^[2]
- Fragmentation: A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom, which would result in a significant peak at m/z 227, corresponding to the $[M-Br]^+$ fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to

the lower natural abundance of the ^{13}C isotope.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

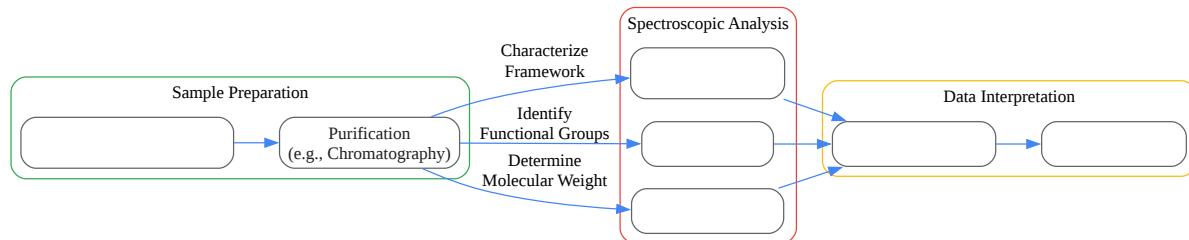
- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected first.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **4-Bromobenzo[a]anthracene** is illustrated in the following diagram.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Bromobenzo[a]anthracene**.

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References

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